molecular formula C12H6ClF6N3O2 B1525448 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1315368-04-7

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1525448
M. Wt: 373.64 g/mol
InChI Key: WZIXWCFGCYJKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H6ClF6N3O2 and its molecular weight is 373.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Shen et al. (2012) focused on the synthesis and characterization of pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, which shares structural similarities with the compound . The research involved using NMR, IR spectroscopy, and X-ray diffraction for structural analysis (Shen, Huang, Diao, & Lei, 2012).

Functionalization Reactions

  • Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, which provides insights into the chemistry of pyrazole-carboxylic acid derivatives (Yıldırım, Kandemirli, & Demir, 2005).

Pharmaceutical Applications

  • A compound structurally similar to the one mentioned, used as an Aurora kinase inhibitor, may have implications in cancer treatment. This highlights the potential pharmaceutical applications of such compounds (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Condensed Pyrazoles

  • Research by Arbačiauskienė et al. (2011) on Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates revealed their use as precursors in Sonogashira-type cross-coupling reactions, leading to the synthesis of various condensed pyrazoles. This signifies the compound's role in advanced organic synthesis (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).

Anti-Cancer Activity

  • A 2021 study by Qiao et al. involved synthesizing novel complexes based on 5-Acetoxy-1-(6-chloro-pyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives and evaluating their anti-cancer activity. This demonstrates the potential of such compounds in medicinal chemistry and cancer research (Qiao, Chen, Zhang, Huang, Zhang, & Li, 2021).

Fluorescence Chemosensors

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF6N3O2/c1-4-7(10(23)24)8(12(17,18)19)22(21-4)9-6(13)2-5(3-20-9)11(14,15)16/h2-3H,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIXWCFGCYJKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)C(F)(F)F)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
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1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

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